tert-butyl N-[(2R)-2-amino-2-ethoxyethyl]carbamate
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Overview
Description
tert-Butyl N-[(2R)-2-amino-2-ethoxyethyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and an ethoxyethyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-2-amino-2-ethoxyethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate ethoxyethylamine derivative. One common method involves the use of Boc (tert-butoxycarbonyl) protection for the amino group, followed by reaction with ethoxyethylamine under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(2R)-2-amino-2-ethoxyethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and ethoxyethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(2R)-2-amino-2-ethoxyethyl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and intermediates .
Biology: In biological research, this compound is used in the synthesis of biologically active molecules. It serves as a precursor for the development of pharmaceuticals and other bioactive compounds .
Medicine: In medicine, this compound is used in the synthesis of drugs and therapeutic agents. It is involved in the development of compounds with potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, coatings, and other industrial products .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-2-amino-2-ethoxyethyl]carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amino acids and peptides, facilitating their synthesis and modification. The tert-butyl group provides steric hindrance, protecting the amino group from unwanted reactions .
Comparison with Similar Compounds
- tert-Butyl N-[(2R)-2-aminopropyl]carbamate
- tert-Butyl N-(benzyloxy)carbamate
- N-Boc-ethanolamine
- N-Boc-ethylenediamine
Uniqueness: tert-Butyl N-[(2R)-2-amino-2-ethoxyethyl]carbamate is unique due to its specific combination of functional groups, which provides distinct reactivity and applications. The presence of both the ethoxyethyl and tert-butyl groups allows for versatile synthetic applications and makes it a valuable compound in various fields of research .
Properties
Molecular Formula |
C9H20N2O3 |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-2-amino-2-ethoxyethyl]carbamate |
InChI |
InChI=1S/C9H20N2O3/c1-5-13-7(10)6-11-8(12)14-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m1/s1 |
InChI Key |
BDROSQFDEMHQRL-SSDOTTSWSA-N |
Isomeric SMILES |
CCO[C@H](CNC(=O)OC(C)(C)C)N |
Canonical SMILES |
CCOC(CNC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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